![molecular formula C5H2BrClFN B079493 2-Bromo-5-chloro-3-fluoropyridine CAS No. 514797-97-8](/img/structure/B79493.png)
2-Bromo-5-chloro-3-fluoropyridine
Overview
Description
2-Bromo-5-chloro-3-fluoropyridine is a compound with the molecular formula C5H2BrClFN and a molecular weight of 210.43 . It is a solid substance and is used as an intermediate in the synthesis of various chemical compounds .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-chloro-3-fluoropyridine is 1S/C5H2BrClFN/c6-3-1-4(8)5(7)9-2-3/h1-2H . The Canonical SMILES string is C1=C(C=NC(=C1F)Cl)Br . These codes provide a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Bromo-5-chloro-3-fluoropyridine has a molecular weight of 210.43 g/mol . Its exact mass and monoisotopic mass are 208.90432 g/mol . It has a topological polar surface area of 12.9 Ų . The compound is a solid and should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Metal-Free Site-Selective C–N Bond-Forming Reaction
This compound can be used in a metal-free method for highly site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines . The preferred coupling site can be tuned from the fluorine group bearing the N-heterocyclic ring to the chlorine group when changing from the pyridine ring to the pyrimidine ring .
Synthesis of Monosubstituted Halogenated Pyridines
A wide array of halogenated pyridines preferentially reacted with amines at the fluorine group of the pyridine ring to generate monosubstituted halogenated pyridines with high selectivities .
Synthesis of Fluorinated Pyridines
2-Bromo-5-chloro-3-fluoropyridine can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Synthesis of Bioactive Medicinal Molecules
Polysubstituted heteroarenes are important building blocks for bioactive medicinal molecules . In particular, polysubstituted pyridines and pyrimidines are used as inhibitors of anti-HIV (e.g., Trovirdine), enzymes (e.g., IRAK-4), pan-Trk-inhibitors, and PfCDPK1 .
Synthesis of Advanced Materials
These compounds are key in the construction of supramolecular frame and dye-sensitized solar cells .
Precursors of Organometallic Catalysts
2-Bromo-5-chloro-3-fluoropyridine can also be used as precursors of organometallic catalysts .
Suzuki Coupling Reaction
2-Bromo-5-fluoropyridine can be used in the synthesis of 5-fluoro-2-phenylpyridine via Suzuki coupling reaction with phenylboronic acid .
Palladium-Catalyzed Homo-Coupling Reaction
It can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-5-chloro-3-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-5-4(8)1-3(7)2-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDGFYYLQFJQBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450094 | |
Record name | 2-Bromo-5-chloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-3-fluoropyridine | |
CAS RN |
514797-97-8 | |
Record name | 2-Bromo-5-chloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-chloro-3-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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